1-Boc-2-ブチルピペラジン塩酸塩

概要

説明

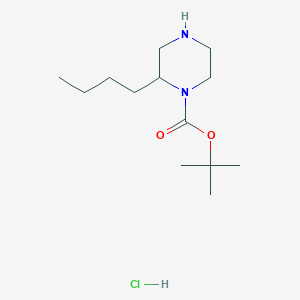

1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H26N2O2Cl. It is a derivative of piperazine, featuring a butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in scientific research and organic synthesis.

科学的研究の応用

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

1-Boc-2-Butylpiperazine hydrochloride is extensively studied for its pharmacological properties. Its derivatives are investigated for potential therapeutic effects against various diseases, particularly neurological disorders. The ability of piperazine derivatives to interact with neurotransmitter systems makes them valuable in drug development .

Table 1: Pharmacological Activities of Piperazine Derivatives

Organic Synthesis

In organic chemistry, 1-Boc-2-Butylpiperazine hydrochloride is employed as a precursor for synthesizing various organic compounds. It facilitates the preparation of substituted piperazines and other biologically active molecules through substitution reactions and deprotection processes .

Table 2: Synthetic Routes Utilizing 1-Boc-2-Butylpiperazine Hydrochloride

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Substitution | Reaction with aryl iodides | Up to 80% |

| Deprotection | Conversion to 2-butylpiperazine | High yield |

| Cross-coupling | Buchwald-Hartwig coupling with aryl halides | Variable |

Biological Studies

The compound's role as a GABA receptor agonist allows researchers to explore its effects on neuronal activity, making it relevant in studies focused on neuropharmacology and parasitology. Its potential to influence neuronal signaling pathways can lead to insights into treatments for conditions such as epilepsy or anxiety disorders .

Case Studies

Several studies highlight the applications of 1-Boc-2-Butylpiperazine hydrochloride:

- Study on GABA Receptor Agonism : Research demonstrated that modifications in piperazine derivatives significantly alter their binding affinity and efficacy at GABA receptors, showcasing the potential for developing new anxiolytic drugs .

- Antiviral Research : A series of piperazine derivatives were synthesized and screened for antiviral activity against noroviruses, indicating the compound's utility in developing therapeutics for viral infections .

作用機序

Target of Action

It is known that piperazine compounds, which include 1-boc-2-butylpiperazine hydrochloride, generally target gaba receptors .

Mode of Action

Piperazine compounds, including 1-Boc-2-Butylpiperazine hydrochloride, are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Given its action as a gaba receptor agonist, it can be inferred that it influences neuronal activity, potentially leading to the paralysis of certain parasites .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.

準備方法

Synthetic Routes and Reaction Conditions: 1-Boc-2-Butylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-butylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of 1-Boc-2-Butylpiperazine hydrochloride may involve larger reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

化学反応の分析

Types of Reactions: 1-Boc-2-Butylpiperazine hydrochloride can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) to yield the free amine.

Substitution Reactions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Common Reagents and Conditions:

Deprotection: TFA, dichloromethane, room temperature.

Substitution Reactions: Alkyl halides, polar aprotic solvents, elevated temperatures.

Reduction: LiAlH4, ether solvents, low temperatures.

Major Products Formed:

Deprotection: 2-Butylpiperazine.

Substitution Reactions: Various alkylated piperazines.

Reduction: Reduced piperazine derivatives.

類似化合物との比較

1-Boc-2-Butylpiperazine hydrochloride is similar to other piperazine derivatives, but its unique feature is the presence of the Boc protecting group, which allows for selective deprotection and functionalization. Some similar compounds include:

2-Butylpiperazine: Lacks the Boc group.

1-Boc-Piperazine: Similar structure but without the butyl group.

N-Boc-4-Phenylpiperazine: Contains a phenyl group instead of a butyl group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of 1-Boc-2-Butylpiperazine hydrochloride in organic synthesis and research.

生物活性

1-Boc-2-Butylpiperazine hydrochloride (CAS No. 1179359-55-7) is a piperazine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its utility in organic synthesis and drug development. This article explores the biological activity of 1-Boc-2-butylpiperazine hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C13H26N2O2Cl

- Molecular Weight : 270.82 g/mol

- Appearance : Typically presented as a white to off-white powder.

1-Boc-2-butylpiperazine hydrochloride primarily acts as a GABA receptor agonist , influencing neuronal activity and exhibiting potential paralytic effects on certain parasites. The mechanism involves:

- Targeting GABA Receptors : As a GABA agonist, it modulates neurotransmission, which can lead to inhibition of neuronal excitability and muscle relaxation.

- Pharmacokinetics : The compound undergoes partial oxidation and is eliminated both as an unchanged compound and through metabolic pathways once in systemic circulation.

Antiparasitic Activity

Research indicates that compounds similar to 1-Boc-2-butylpiperazine hydrochloride exhibit significant activity against various parasitic infections. The GABAergic mechanism is particularly relevant for targeting parasites that rely on GABA signaling for locomotion and survival.

Anticancer Potential

Piperazine derivatives have been explored for their anticancer properties. For instance, studies have shown that modifications on the piperazine structure can enhance selectivity against cancer cell lines, suggesting potential applications in cancer therapeutics .

Case Studies

- GABAergic Activity in Parasites : A study demonstrated that piperazine derivatives could induce paralysis in nematodes by acting on GABA receptors, highlighting the potential of 1-Boc-2-butylpiperazine hydrochloride in antiparasitic therapies.

- Anticancer Screening : A library of piperazine derivatives was screened against various cancer cell lines, revealing that modifications similar to those present in 1-Boc-2-butylpiperazine hydrochloride could lead to improved potency against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Butylpiperazine | Lacks Boc group | Antiparasitic activity |

| 1-Boc-Piperazine | Similar structure | Broad-spectrum anticancer activity |

| N-Boc-4-Phenylpiperazine | Contains phenyl group | Selective for certain cancer types |

特性

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662514 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-55-7 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。